molecular formula C24H19ClFN3O3S B11440826 2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide

2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11440826
M. Wt: 483.9 g/mol
InChI Key: BKPXEVVHVFSYOP-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with various aromatic groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 3-chlorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst.

    Sulfonylation: The imidazole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated imidazole with 4-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Pharmacology: Research focuses on its interactions with various biological targets and its potential therapeutic effects.

    Biochemistry: The compound is used to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-chlorophenyl)acetamide
  • 2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and may improve its binding affinity to biological targets compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C24H19ClFN3O3S

Molecular Weight

483.9 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-4-(4-methylphenyl)imidazol-2-yl]sulfonyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H19ClFN3O3S/c1-16-5-7-17(8-6-16)22-14-29(21-4-2-3-18(25)13-21)24(28-22)33(31,32)15-23(30)27-20-11-9-19(26)10-12-20/h2-14H,15H2,1H3,(H,27,30)

InChI Key

BKPXEVVHVFSYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

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